1,3-Dioxoisoindolin-2-yl butyrate
Description
Contextualization of 1,3-Dioxoisoindolin-2-yl Butyrate (B1204436) within N-Hydroxyphthalimide Chemistry
At the heart of this class of reagents lies 1,3-Dioxoisoindolin-2-yl butyrate , also known as N-butyryloxyphthalimide. This specific ester of N-hydroxyphthalimide with butyric acid embodies the fundamental reactivity of NHPI esters. It serves as a key substrate in reactions that leverage the facile homolytic cleavage of its N-O bond to generate reactive intermediates. The butyrate moiety, a simple alkyl chain, provides a fundamental model for understanding the behavior of more complex alkyl-substituted NHPI esters in various synthetic applications. Its study offers valuable insights into the mechanistic pathways of NHPI-mediated reactions, making it a cornerstone compound for the exploration of this chemical space.
Historical Trajectories and Evolution of N-Hydroxyphthalimide-Mediated Transformations
The journey of N-hydroxyphthalimide in organic synthesis began with its initial preparation in the late 19th century. wikipedia.org However, its potential as a mediator in chemical transformations was not fully realized until much later. A significant milestone was the development of NHPI esters for peptide synthesis, where they were employed as activating groups for carboxylic acids. wikipedia.org
The latter half of the 20th century and the early 21st century witnessed a renaissance in the application of N-hydroxyphthalimide, particularly with the pioneering work on its use as a catalyst in aerobic oxidation reactions. polimi.it This research demonstrated that the phthalimide-N-oxyl (PINO) radical, generated from NHPI, could efficiently catalyze the oxidation of a wide range of organic substrates. polimi.it This discovery opened the door to the development of a plethora of NHPI-mediated transformations, including C-H functionalization, halogenation, and various coupling reactions. The evolution of this field has been marked by a continuous search for milder reaction conditions, greater substrate scope, and improved efficiency, with NHPI esters like this compound playing a crucial role as radical precursors under thermal, photochemical, and electrochemical conditions. nih.gov
Overarching Significance and Current Research Landscape of Phthalimide (B116566) Derivatives
Phthalimide derivatives, a broad class of compounds encompassing the phthalimide scaffold, hold a position of immense significance in both academic research and industrial applications. researchgate.netbiomedgrid.comjapsonline.com Their utility spans from being crucial building blocks in the synthesis of complex molecules to exhibiting a wide array of biological activities. biomedgrid.comjapsonline.com The inherent properties of the phthalimide group, such as its hydrophobicity and ability to participate in various chemical interactions, make it a privileged scaffold in medicinal chemistry. nih.gov
The current research landscape is vibrant and multifaceted, with continuous efforts to synthesize novel phthalimide derivatives and explore their applications. rsc.org Key areas of investigation include the development of new catalytic systems for the functionalization of the phthalimide core, the design of phthalimide-based materials with unique photophysical properties, and the exploration of their therapeutic potential in various diseases. rsc.orgscholaris.ca The study of specific derivatives like this compound contributes to this landscape by providing fundamental understanding of their reactivity, which can be extrapolated to the design of more sophisticated phthalimide-based reagents and catalysts.
Detailed Research Findings on this compound
Recent research has highlighted the utility of this compound as a versatile reagent in organic synthesis, particularly in the realm of photocatalysis. A notable study demonstrated its application in a visible-light-mediated three-component reaction for the synthesis of oxime esters. nih.govresearchgate.netrsc.org In this process, this compound, along with an aldehyde and an aniline (B41778), undergoes a reaction catalyzed by an organic photosensitizer, such as eosin (B541160) Y, under blue light irradiation to afford the corresponding oxime ester in high yields. nih.govresearchgate.netrsc.org
The proposed mechanism for this transformation involves the generation of a radical species from this compound. rsc.org The photocatalyst, upon excitation by visible light, is believed to induce a single-electron transfer to the NHPI ester, leading to the cleavage of the N-O bond and the formation of a butyryloxyl radical. This radical intermediate then participates in the subsequent steps of the reaction to form the final oxime ester product. The use of a radical scavenger, such as TEMPO, was shown to inhibit the reaction, providing evidence for the radical-mediated pathway. rsc.org
Furthermore, the synthesis of this compound itself has been reported through the reaction of N-hydroxyphthalimide with butyryl chloride in the presence of a base. This straightforward preparation makes it a readily accessible reagent for synthetic chemists.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₄ | scholaris.ca |
| Molecular Weight | 233.22 g/mol | scholaris.ca |
| Appearance | Colorless oil | scholaris.ca |
Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.92–7.84 (m, 2H), 7.82–7.73 (m, 2H), 2.70 (t, J = 7.4 Hz, 2H), 1.83 (sext, J = 7.4 Hz, 2H), 1.06 (t, J = 7.4 Hz, 3H) | scholaris.ca |
Structure
3D Structure
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-5-10(14)17-13-11(15)8-6-3-4-7-9(8)12(13)16/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNXVNPQGLYWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,3 Dioxoisoindolin 2 Yl Butyrate
Mechanistic Pathways in Synthesis
The formation of 1,3-dioxoisoindolin-2-yl butyrate (B1204436) and related N-acyloxyphthalimides can be achieved through several modern synthetic routes. These methods often involve the generation of reactive intermediates that facilitate the formation of the N-O acyl bond.
Radical-Mediated Oxidative Coupling Reactions
Radical-mediated pathways offer a powerful tool for the synthesis of N-acyloxyphthalimides. These reactions often proceed via the generation of a phthalimide-N-oxyl (PINO) radical from a suitable N-hydroxyphthalimide (NHPI) precursor.
One common approach involves the use of an oxidant to generate the PINO radical from NHPI. This radical can then participate in coupling reactions. For instance, a PIDA (phenyliodine diacetate)-promoted cross-dehydrogenative coupling reaction between N-hydroxyphthalimide and aryl ketones has been described, which proceeds through a radical mechanism. nih.gov Although not a direct synthesis of the title compound, the underlying principle of generating a reactive phthalimide (B116566) species is relevant.
A plausible mechanism for a radical-mediated synthesis of 1,3-dioxoisoindolin-2-yl butyrate could initiate with the generation of the PINO radical from N-hydroxyphthalimide using an oxidant. This radical could then react with butyric acid or a derivative. However, more commonly, N-acyloxyphthalimides are themselves used as precursors to generate other radicals. For example, the reduction of an N-acyloxyphthalimide can lead to decarboxylative fragmentation to release an alkyl radical. acs.org
Photoredox-Catalyzed Synthesis Protocols
Visible-light photoredox catalysis has emerged as a mild and efficient method for the synthesis and application of N-acyloxyphthalimides. nih.govacs.org These reactions typically involve a photocatalyst, such as a ruthenium or iridium complex, that can be excited by visible light to initiate a single-electron transfer (SET) process.
The synthesis of this compound via photoredox catalysis would likely involve the coupling of N-hydroxyphthalimide with butyric acid or an activated derivative. A general mechanism for such a process can be proposed based on related transformations. The photocatalyst, upon excitation by light, can engage in a reductive or oxidative quenching cycle.
In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor. The resulting highly reducing species can then activate a substrate. Conversely, in an oxidative quenching cycle, the excited photocatalyst is oxidized by an electron acceptor.
For the synthesis of N-acyloxyphthalimides, these compounds are more frequently used as radical precursors in photoredox-catalyzed reactions. acs.orgrsc.orgnih.gov For instance, a ruthenium-based photoredox catalyst can efficiently catalyze the dual decarboxylative coupling between alkenyl carboxylic acids and N-(acyloxy)phthalimides derived from aliphatic carboxylic acids. rsc.org A proposed catalytic cycle for such a reaction begins with the photoexcitation of the Ru(II) catalyst to its excited state, Ru(II)*. This excited state is a potent reductant and can engage in a single-electron transfer with the N-(acyloxy)phthalimide, leading to its fragmentation into a carboxylate anion, carbon dioxide, and an alkyl radical, along with the oxidized Ru(III) catalyst. The alkyl radical can then engage in further reactions, and the catalyst is regenerated in a subsequent reduction step.
A plausible photoredox-catalyzed synthesis of the title compound could involve the activation of butyric acid to an intermediate that then reacts with N-hydroxyphthalimide, facilitated by a photoredox cycle.
Exploration of Other Electrophilic Functionalization Routes
Beyond radical and photoredox methods, the synthesis of this compound can be achieved through more traditional electrophilic functionalization routes. These methods typically involve the reaction of a nucleophilic form of N-hydroxyphthalimide with an electrophilic source of the butyryl group.
A common and straightforward method is the coupling of N-hydroxyphthalimide with butyric acid using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This method is widely used for the preparation of N-(acyloxy)phthalimides due to its operational simplicity and the ready availability of the starting materials. nih.gov
Alternatively, for more sterically demanding substrates or to achieve higher yields, the reaction of the potassium salt of N-hydroxyphthalimide with butyryl chloride in the presence of a crown ether can be an effective method. nih.gov Another approach involves the reaction of N-hydroxyphthalimide with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form an intermediate which can then be further functionalized. chemmethod.com
Strategic Optimization of Synthetic Parameters
The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful selection of catalysts and reaction solvents.
Catalyst Development and Mechanistic Rationale for Catalyst Choice
In photoredox-catalyzed reactions for the application of N-acyloxyphthalimides, the choice of photocatalyst is crucial. Ruthenium and iridium polypyridyl complexes are commonly employed due to their favorable photophysical and electrochemical properties, including strong absorption in the visible region, long-lived excited states, and tunable redox potentials. acs.orgrsc.org For instance, Ru(bpy)3(PF6)2 is a frequently used photocatalyst. nih.gov The rationale for its choice lies in its ability to be excited by visible light to a long-lived triplet state that can efficiently participate in single-electron transfer processes.
In non-photoredox methods, such as the coupling of N-hydroxyphthalimide with carboxylic acids, catalysts are often not required, with coupling agents like carbodiimides facilitating the reaction. However, in other contexts, such as the aerobic oxidation of hydrocarbons, N-hydroxyphthalimide itself acts as a catalyst, often in combination with a co-catalyst like a cobalt salt. promonograph.org
Below is a table summarizing catalysts used in the synthesis and reactions of N-acyloxyphthalimides:
| Catalyst/Reagent | Reaction Type | Role of Catalyst/Reagent | Reference |
| Ru(bpy)3(PF6)2 | Photoredox Catalysis | Visible light photocatalyst for single-electron transfer | nih.gov |
| Iridium complexes | Photoredox Catalysis | Visible light photocatalyst with tunable redox potentials | nih.gov |
| PIDA | Oxidative Coupling | Oxidant to generate reactive intermediates | nih.gov |
| DCC/EDC | Esterification | Coupling agent to facilitate amide bond formation | nih.gov |
| N-Hydroxyphthalimide (NHPI) | Aerobic Oxidation | Catalyst for the generation of PINO radicals | promonograph.org |
Influence of Reaction Solvents on Efficiency and Selectivity
In photoredox-catalyzed reactions, polar aprotic solvents such as acetonitrile (B52724) (MeCN) and dichloromethane (B109758) (DCM) are commonly used. acs.orgnih.gov These solvents are capable of dissolving the photocatalyst and the organic substrates while being relatively inert under the reaction conditions. The polarity of the solvent can also affect the energy of the excited state of the photocatalyst and the efficiency of electron transfer processes.
For electrophilic substitution reactions, such as the coupling of N-hydroxyphthalimide with an acid chloride, a non-polar aprotic solvent like dichloromethane is often employed to avoid side reactions with the solvent. The choice of solvent can also play a role in "on-water" reactions, where the use of water as a solvent or co-solvent can lead to significant rate acceleration due to hydrophobic effects and hydrogen bonding in the transition state. mdpi.com
The following table outlines the influence of various solvents on the synthesis of related N-substituted phthalimides:
| Solvent | Reaction Type | Effect on Reaction | Reference |
| Acetonitrile (MeCN) | Photoredox Catalysis | Common polar aprotic solvent, good solubility for reactants | acs.org |
| Dichloromethane (DCM) | Photoredox & Electrophilic Substitution | Common non-polar aprotic solvent, relatively inert | nih.gov |
| Water | 1,3-Dipolar Cycloaddition | Can accelerate reaction rates ("on-water" effect) | mdpi.com |
| Tetrahydrofuran (THF) | 1,3-Dipolar Cycloaddition | Common ethereal solvent | mdpi.com |
Ligand Design Principles in Catalytic Systems for Enhanced Reactivity
The reactivity and selectivity of catalytic systems used in the synthesis of N-acylphthalimides, including this compound, are profoundly influenced by the design of the ligands coordinated to the metal center. The primary goal of ligand design is to create a specific chemical environment around the catalyst's active site that favors the desired reaction pathway, enhances reaction rates, and improves yields.
Key principles in ligand design for these syntheses include:
Chelation and Steric Hindrance: Multidentate ligands, which bind to the metal center through multiple donor atoms, are often employed to increase the stability of the catalyst complex. nih.gov For instance, bidentate phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)benzene (B85067) (dppBz) have been used in rhodium-catalyzed systems for the synthesis of N-acylphthalimides. researchgate.net The steric bulk of the ligand can be tuned to control substrate access to the catalytic site, thereby influencing selectivity.
Electronic Effects: The electron-donating or electron-withdrawing properties of a ligand can modulate the electron density at the metal center, thereby altering its catalytic activity. Imidazole-based ligands, for example, have been shown to promote the efficiency of palladium catalysts in the synthesis of phthalimide frameworks. nih.gov
Chirality for Asymmetric Synthesis: For the synthesis of chiral molecules, ligands incorporating chiral elements are essential. While not specifically detailed for this compound, the use of chiral sulfoxide-(dialkyl)phosphine (SOP) ligands in copper-catalyzed reactions and chiral N-heterocyclic carbene (NHC) ligands in atroposelective synthesis of related N-aryl phthalimides demonstrates the principle of inducing enantioselectivity. researchgate.netchemrxiv.org
Hemilability: Hemilabile ligands possess at least two different coordinating groups, one of which can reversibly dissociate from the metal center. This creates a vacant coordination site necessary for catalysis to proceed, while the more strongly bound part of the ligand ensures the stability of the complex.
The table below summarizes various ligand systems and their roles in the synthesis of phthalimides and related compounds, illustrating the application of these design principles.
| Catalyst System | Ligand Type | Design Principle | Role in Synthesis | Reference |
| Rhodium Complex | Bidentate Phosphine (dppBz) | Chelation, Stability | Synthesis of N-acylphthalimides from thioesters or acid fluorides. | researchgate.net |
| Palladium Complex | Imidazole-based | Electronic Effects | Promotes catalytic activity and reaction efficiency for phthalimide synthesis. | nih.gov |
| Cobalt/Nickel Complexes | N-Heterocyclic Carbene (NHC) | Strong σ-donation, Steric Tunability | Used in C-N coupling reactions; can be functionalized for enhanced stability. | rsc.org |
| Ruthenium Complex | JOSIPHOS (Chiral Ferrocenyl Diphosphine) | Chirality, Chelation | Enables enantioselective transformations in related lactonization reactions. | acs.org |
Refinement of Reaction Conditions (Temperature, Irradiation, Reagent Stoichiometry)
Optimizing reaction conditions is a critical step in maximizing the yield and purity of this compound while minimizing reaction times and energy consumption. Key parameters that are systematically refined include temperature, the use of irradiation, and the stoichiometry of the reagents.
Temperature: The reaction temperature directly affects the rate of reaction. While higher temperatures can accelerate product formation, they can also lead to undesired side reactions or decomposition of the product or catalyst. For instance, the synthesis of a related phthalimide derivative by heating methionine and phthalic anhydride (B1165640) was conducted at a high temperature of 150 °C (423 K). nih.gov In contrast, studies on the synthesis of other complex molecules have shown that lowering the temperature from 100 °C to 90 °C can be optimal for maximizing yield. researchgate.net Eco-friendly N-acylation reactions have even been developed to proceed efficiently in water at room temperature. researchgate.net
Irradiation: Photochemical methods, involving the use of light (irradiation) to initiate or catalyze reactions, can offer mild reaction conditions. While specific applications of irradiation in the synthesis of this compound are not widely documented, gold nanoclusters have been shown to act as recyclable heterogeneous photocatalysts for related radical coupling reactions under visible light. acs.org
Reagent Stoichiometry: The molar ratio of reactants is a crucial variable. An excess of one reactant may be used to drive the reaction to completion, but this can complicate purification and increase waste. In the enzymatic synthesis of isoamyl butyrate, the molar ratio of alcohol to acid was a key factor optimized to maximize ester concentration. redalyc.org The presence or absence of a base, such as triethylamine, can fundamentally alter the reaction pathway in N-acylphthalimide synthesis, highlighting the importance of stoichiometric control over all reagents. illinoisstate.edu
The following table presents examples of optimized reaction conditions from studies on related compounds, providing a framework for the synthesis of this compound.
| Reaction Type | Optimized Parameter | Condition | Outcome | Reference |
| Phthalimide Synthesis | Temperature | 150 °C (solvent-free) | Formation of (2R)-2-(1,3-Dioxoisoindolin-2-yl) derivative. | nih.gov |
| N-acylation | Solvent/Temperature | Water, Room Temperature | High-yield, fast, and eco-friendly acylation. | researchgate.netorientjchem.org |
| Enzymatic Esterification | Reagent Stoichiometry | 1:1 molar ratio (acid:alcohol) | Maximized concentration of isoamyl butyrate. | redalyc.org |
| Di-indolylindolinone Synthesis | Temperature | 90 °C | Optimized yield of the desired product. | researchgate.net |
Principles of Sustainable Chemistry in Synthetic Design
The principles of sustainable or "green" chemistry are increasingly being integrated into the design of synthetic routes for chemical compounds, including this compound. hilarispublisher.com This approach aims to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. sustainablechemistrycatalyst.org
Development of Solvent-Free and Aqueous Reaction Media
A primary focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives. nih.gov For the synthesis of N-acylphthalimides, two promising strategies are the use of water as a reaction medium and the implementation of solvent-free conditions.
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Efficient N-acylation of amines has been successfully demonstrated in water, often under catalyst-free conditions, leading to high yields, short reaction times, and simple work-up procedures. researchgate.netorientjchem.org
Solvent-Free Reactions: Conducting reactions without a solvent (neat) eliminates solvent-related waste and simplifies product purification. The synthesis of a related phthalimide derivative from phthalic anhydride and an amino acid has been achieved under solvent-free conditions at elevated temperatures, demonstrating the viability of this approach. nih.gov
Quantitative Analysis of Atom Economy and Environmental Factors
To objectively assess the sustainability of a synthetic process, green chemistry utilizes several metrics. The most prominent are Atom Economy and the Environmental Factor (E-Factor). rsc.org
Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. primescholars.com It is calculated as: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 An ideal reaction has an atom economy of 100%. nih.gov Syntheses like the Gabriel synthesis, which can be used to produce precursors for N-substituted phthalimides, are known for their very poor atom economy. primescholars.com
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor provides a more comprehensive measure of waste by quantifying the total mass of waste generated per unit of product. sheldon.nl E-Factor = Total Mass of Waste / Total Mass of Product The ideal E-Factor is 0. libretexts.org Different sectors of the chemical industry have vastly different typical E-Factors, as shown in the table below. rsc.orgresearchgate.net Efforts to improve the synthesis of this compound would focus on minimizing this value by reducing waste from solvents, reagents, and byproducts.
| Industry Sector | Annual Tonnage | Typical E-Factor (kg waste / kg product) |
| Bulk Chemicals | 10,000 – 1,000,000 | < 1 to 5 |
| Fine Chemicals | 100 – 10,000 | 5 to >50 |
| Pharmaceuticals | 10 – 1,000 | 25 to >100 |
Implementation of Recyclable and Earth-Abundant Catalytic Systems
The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy requirements. To further enhance sustainability, research is focused on developing catalysts that are either recyclable or based on earth-abundant metals.
Recyclable Catalysts: Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture and reuse. Strategies to overcome this include "heterogenizing" the catalyst by anchoring it to a solid support. acs.org For example, recyclable anhydride polymer catalysts have been developed for oxidation reactions. rsc.org The ability to easily recover and reuse the catalyst is crucial for reducing costs and waste. acs.org
Earth-Abundant Catalysts: Many established catalytic processes rely on precious metals like palladium, rhodium, and platinum, which are expensive and have low natural abundance. Replacing these with catalysts based on earth-abundant metals such as iron, copper, cobalt, and nickel is a key goal for sustainable chemistry. nih.govnsf.gov These metals offer a more cost-effective and environmentally friendly alternative. nih.gov For instance, copper-catalyzed C-N coupling reactions are already used in industrial settings, and catalysts based on cobalt and nickel with N-heterocyclic carbene ligands have been developed for similar transformations. rsc.orgnsf.gov The development of simple activation methods, such as using sodium tert-butoxide, is making these earth-abundant metal catalysts more accessible and applicable. nih.gov
Elucidation of Reaction Mechanisms Involving 1,3 Dioxoisoindolin 2 Yl Butyrate
Characterization of Radical Reaction Pathways
Radical reactions involving 1,3-dioxoisoindolin-2-yl butyrate (B1204436) are initiated by the formation of a key reactive species, the phthalimide (B116566) N-oxyl (PINO) radical, which then participates in a series of subsequent steps.
Generation and Reactivity of the Phthalimide Nitrogen-Oxygen (PINO) Radical
The phthalimide N-oxyl (PINO) radical is a pivotal intermediate in the reactions of N-alkoxyphthalimides like 1,3-dioxoisoindolin-2-yl butyrate. tandfonline.comepa.gov Its generation is typically achieved through the homolytic cleavage of the N-O bond, a process that can be initiated either thermally or photochemically. researchgate.net The PINO radical is a powerful catalytic agent in various organic transformations. tandfonline.comepa.gov
Once formed, the PINO radical exhibits diverse reactivity. It is a highly effective organocatalyst for hydrogen atom abstraction (HAT), a key step in the functionalization of C-H bonds. researchgate.net The PINO radical can abstract a hydrogen atom from a hydrocarbon, creating a carbon-centered radical and initiating a radical chain reaction. tandfonline.com This reactivity is central to its use in aerobic oxidation reactions. epa.gov The PINO radical can also be involved in one-electron oxidation processes. tandfonline.com
Formation and Fate of Carbon-Centered Radical Intermediates
Following the generation of the PINO radical and its subsequent hydrogen abstraction from a suitable substrate, a carbon-centered radical is formed. tandfonline.com In the case of this compound, intramolecular HAT can lead to the formation of a carbon-centered radical on the butyrate chain. The fate of this transient radical intermediate is varied and dictates the final product of the reaction.
Possible pathways for the carbon-centered radical include:
Coupling Reactions: The radical can couple with other radical species present in the reaction mixture. This is a key step in the formation of new carbon-carbon bonds. researchgate.netresearchgate.net
Oxidation/Reduction: The carbon-centered radical can be oxidized to a carbocation or reduced to a carbanion, often facilitated by a photoredox catalyst.
Addition to Alkenes: The radical can add to electron-deficient alkenes, a common strategy for constructing new carbon-carbon bonds. nih.gov
The specific course of the reaction is highly dependent on the reaction conditions and the nature of the radical acceptors present. nih.gov
Experimental Evidence for Radical Participation (e.g., Radical Scavenger Studies, Kinetic Isotope Effects)
The involvement of radical species in reactions of this compound and related compounds is supported by several experimental observations. Radical trapping experiments are a common method to detect the presence of radical intermediates. For instance, in copper-catalyzed dioxygenation reactions of alkenes involving N-hydroxyphthalimide (a precursor to the PINO radical), radical-trapping experiments have provided evidence for a radical mechanism. acs.org
Kinetic isotope effect (KIE) studies also offer valuable insights. For example, the reactions of ethoxyl radicals, which are analogous to the alkoxy radicals that can be formed from this compound, exhibit primary H/D kinetic isotope effects in hydrogen atom transfer reactions, confirming the involvement of C-H bond cleavage in the rate-determining step. nih.govnsf.gov Furthermore, deuterium (B1214612) labeling experiments in photoredox-catalyzed reactions of N-(acyloxy)phthalimides have shown that the termination step of the radical coupling can proceed through either hydrogen-atom transfer or single-electron reduction followed by protonation. nih.gov
| Experimental Technique | Observation | Inference |
| Radical Scavenger Studies | Inhibition of the main reaction and formation of trapped radical adducts. acs.org | The reaction proceeds through a radical intermediate. |
| Kinetic Isotope Effect (KIE) | A significant kH/kD value greater than 1. nih.govnsf.gov | C-H bond cleavage is involved in the rate-determining step. |
| Deuterium Labeling | Incorporation of deuterium into the product at specific positions. nih.gov | Elucidates the mechanism of the termination step in radical reactions. |
Investigations into Electron Transfer Mechanisms
Single electron transfer (SET) processes represent another major pathway for the reaction of this compound, particularly in the context of photoredox catalysis.
Single Electron Transfer (SET) Processes in Catalyst-Substrate Interactions
N-alkoxyphthalimides are versatile redox-active derivatives that can be activated by single-electron reduction. researchgate.netresearchgate.net This process can be facilitated by a photocatalyst, leading to the formation of a radical anion. nih.gov The subsequent fragmentation of this radical anion generates an alkoxy radical and the phthalimide anion. The proposed mechanism for N-alkoxyphthalimide activation can involve SET from a photocatalyst or via the photoexcitation of an electron-donor-acceptor (EDA) complex. researchgate.net
Photophysical and Photochemical Dynamics in Photoredox Catalysis
Photoredox catalysis has become a powerful tool for initiating reactions with N-alkoxyphthalimides. nih.gov In this approach, a photocatalyst absorbs visible light and is excited to a state where it can act as a potent single-electron donor or acceptor. nih.gov
In a typical cycle involving this compound, the excited photocatalyst can transfer an electron to the N-alkoxyphthalimide, initiating the fragmentation process described above. researchgate.net This method has been successfully employed for the generation of tertiary carbon radicals from N-(acyloxy)phthalimides and their subsequent coupling with alkene acceptors. nih.gov Mechanistic studies, including deuterium labeling and competition experiments, have been crucial in understanding the details of these photoredox-catalyzed radical reactions. nih.gov The reaction can proceed through either a Ru(I)/Ru(II) catalytic cycle with the assistance of a co-catalyst for single electron transfer. rsc.org
| Photoredox Catalysis Parameter | Description | Significance in the Context of this compound Reactions |
| Photocatalyst | A molecule that absorbs light and facilitates electron transfer (e.g., Ru(bpy)3(PF6)2). nih.govrsc.org | Enables the activation of the N-alkoxyphthalimide under mild conditions. |
| Quenching Mechanism | The process by which the excited photocatalyst is deactivated by interaction with the substrate. | Determines the initial step of the reaction, typically single electron transfer to the N-alkoxyphthalimide. researchgate.net |
| Redox Potentials | The relative energies of the HOMO and LUMO of the catalyst and substrate. | Governs the thermodynamic feasibility of the electron transfer process. |
Mechanistic Probes Using Isotopic Labeling Techniques
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While specific isotopic labeling studies on this compound are not extensively documented in dedicated publications, the principles can be inferred from mechanistic studies of related radical reactions. nih.gov
For instance, in reactions where a hydrogen atom abstraction is a key step, deuterium labeling can provide definitive evidence. In a hypothetical reaction involving this compound, if a solvent or a reagent is replaced with its deuterated counterpart (e.g., methanol-d4), the position of deuterium incorporation in the product or byproducts can reveal the source of the abstracted hydrogen atom. nih.gov
Consider a visible-light-mediated reaction where this compound is used to generate a propyl radical. If this radical is proposed to abstract a hydrogen atom from a specific position on another reactant, labeling that position with deuterium would result in a product incorporating the deuterium atom. Conversely, if the radical abstracts from the solvent, using a deuterated solvent would lead to a deuterated product. The absence of deuterium in the product when using a deuterated donor can help rule out certain pathways, such as the formation of highly reactive, atom-abstracting drug radicals in other systems. nih.gov
Table 1: Hypothetical Isotopic Labeling Experiment to Probe a Hydrogen Abstraction Step
| Experiment | Deuterium Source | Expected Outcome if H-abstraction from Source Occurs | Mechanistic Insight |
| 1 | Substrate-d1 | Deuterium incorporated into the main product | Confirms intramolecular H-abstraction |
| 2 | Solvent-d4 | Deuterium incorporated into the main product | Confirms H-abstraction from solvent |
| 3 | Additive-d_n | Deuterium incorporated into the main product | Confirms H-abstraction from the additive |
Such experiments are crucial for distinguishing between different potential radical pathways and for confirming the involvement of specific intermediates.
Control over Stereochemistry and Regioselectivity in Chemical Transformations
The ability to control stereochemistry and regioselectivity is a cornerstone of modern synthetic chemistry, enabling the synthesis of complex molecules with specific three-dimensional arrangements and connectivity. elsevierpure.com In reactions involving radicals generated from N-(acyloxy)phthalimides like this compound, achieving such control is a significant challenge due to the often high reactivity and transient nature of radical intermediates.
Regioselectivity:
The regioselectivity of reactions involving the propyl radical generated from this compound is often dictated by the electronic and steric properties of the substrate it reacts with. For example, in the C-H amination of arenes using N-acyloxyphthalimides, the site selectivity is consistent with a radical aromatic substitution pathway. acs.org
Electron-donating groups on an aromatic ring direct the incoming radical to the ortho and para positions.
Electron-withdrawing groups tend to direct the radical to the meta position. acs.org
In the case of certain nitrogen-containing heterocycles like pyridine (B92270) derivatives, amination often occurs selectively at the meta position. acs.org
This selectivity arises from the stability of the resulting radical intermediate (a Wheland-type intermediate). The careful choice of catalyst, solvent, and other additives can also significantly influence the regiochemical outcome of these reactions. acs.org
Table 2: Regioselectivity in the C-H Functionalization of Arenes with Radicals from N-(Acyloxy)phthalimides
| Arene Substrate | Substituent Type | Major Product(s) | Reference |
| Toluene | Electron-donating | ortho / para | acs.org |
| Anisole | Electron-donating | ortho / para | acs.org |
| Trifluoromethylbenzene | Electron-withdrawing | meta | acs.org |
| Pyridine | Heteroaromatic | meta | acs.org |
Stereochemistry:
Controlling stereochemistry in radical reactions is often more complex. One common strategy is to employ chiral catalysts or auxiliaries that can influence the trajectory of the radical addition to a prochiral substrate. In tandem radical cyclization reactions, for instance, the stereochemistry of the newly formed stereocenters can be controlled by the conformation of the cyclization precursor. rsc.org
While high levels of stereocontrol in reactions of simple alkyl radicals generated from precursors like this compound are challenging to achieve without external directing groups, methods are being developed to address this. For example, in the synthesis of 3,3-dialkyl substituted oxindoles, a tandem radical cyclization strategy is employed where the initial radical adds to an acrylamide, followed by cyclization. rsc.org The stereochemical outcome is determined during the irreversible cyclization step. Similarly, in multicomponent cycloaddition reactions, while not directly involving this specific butyrate, high regio- and stereoselectivity can be achieved, and the structures of the products are confirmed using advanced spectroscopic methods. elsevierpure.com The development of new photocatalysts and chiral ligands continues to be an active area of research to improve stereocontrol in these radical-based transformations.
Applications of 1,3 Dioxoisoindolin 2 Yl Butyrate As a Reactive Intermediate and Building Block
Role as an Alkylating and Acylating Reagent
The reactivity of 1,3-dioxoisoindolin-2-yl butyrate (B1204436) is centered around the N-O bond of the phthalimide (B116566) group, which can be cleaved under specific conditions to generate reactive species. This characteristic allows it to function as both an alkylating and acylating agent, participating in a range of chemical transformations.
Carbon-Carbon Bond Formation in Complex Molecule Synthesis
While direct and extensive studies on 1,3-dioxoisoindolin-2-yl butyrate for carbon-carbon bond formation are not widely documented, the broader class of N-(acyloxy)phthalimides serves as a valuable proxy for understanding its potential. These compounds are well-established precursors for alkyl radicals through photoredox catalysis or other radical initiation methods. The general mechanism involves the single-electron reduction of the N-(acyloxy)phthalimide, leading to the cleavage of the N-O bond and subsequent decarboxylation to afford an alkyl radical. This radical can then engage in various carbon-carbon bond-forming reactions.
For instance, the photodecarboxylative C-H alkylation of azauracils has been achieved using N-(acyloxy)phthalimides as alkyl radical sources under visible light irradiation. chemistry.coach This transition-metal-free method demonstrates broad functional group tolerance and scalability. chemistry.coach Similarly, a ruthenium-based photoredox catalyst has been employed for the dual decarboxylative coupling of alkenyl carboxylic acids with N-(acyloxy)phthalimides, yielding alkylated styrene (B11656) derivatives with high regio- and stereoselectivity. nih.gov Intramolecular arene alkylation has also been accomplished using N-(acyloxy)phthalimides as radical precursors in the presence of an organic photocatalyst and visible light, providing access to fused, partially saturated core structures relevant to medicinal chemistry. alevelchemistry.co.ukmdpi.com
These examples with the general class of N-(acyloxy)phthalimides strongly suggest that this compound could be a viable precursor to the propyl radical for similar carbon-carbon bond-forming transformations.
Carbon-Heteroatom Bond Functionalization (e.g., C-O, C-N)
The application of this compound in carbon-heteroatom bond formation is an area of significant interest. The phthalimide moiety itself is a well-known protecting group for amines, and its derivatives are often used in the synthesis of nitrogen-containing compounds. While direct examples using the butyrate derivative are scarce in readily available literature, the general reactivity of related compounds provides insight.
For example, the synthesis of phthalimide and amine derivatives can be achieved through the deoxyamination of alcohols using N-haloimides and triphenylphosphine. researchgate.net This process involves the in situ generation of phosphonium (B103445) intermediates. Although this method uses N-haloimides, it highlights the utility of the phthalimide group in C-N bond formation.
Furthermore, the general principles of cross-coupling reactions to form C-N and C-O bonds often utilize transition metal catalysts. nih.gov The development of such catalytic systems for reactions involving this compound could expand its utility in synthesizing a variety of functionalized molecules.
Substrate Scope and Generality in Organic Reactions
The reactivity of this compound and its derivatives extends to a variety of substrates, showcasing its potential as a versatile building block in organic synthesis.
Functionalization of Unsaturated Hydrocarbons (Olefins, Allenamides)
The radical generated from N-(acyloxy)phthalimides, which would be the propyl radical in the case of this compound, can readily add across the double bonds of olefins. This addition reaction is a powerful tool for the alkylation of unsaturated systems. Visible light-promoted tandem radical cyclization of N-arylacrylamides with N-(acyloxy)phthalimides has been developed to synthesize 3,3-dialkyl substituted oxindoles. libretexts.org This reaction proceeds at room temperature and avoids the use of peroxides. libretexts.org
The functionalization of alkenes is a cornerstone of organic synthesis, and the use of radical precursors like N-(acyloxy)phthalimides offers a mild and effective method for this purpose. researchgate.netrsc.org
Reactivity with Carbonyl Compounds (Aldehydes, Ketones) and Esters
The reaction of nucleophiles with carbonyl compounds is a fundamental process in organic chemistry. researchgate.net While direct reactions of this compound with carbonyls are not extensively reported, the generation of a propyl radical from this precursor opens up possibilities for radical additions to carbonyl compounds.
More established is the acylation chemistry related to the phthalimide structure. For instance, N-heterocyclic carbene (NHC)-mediated radical coupling reactions have been developed for the acylation of N-acyloxyphthalimides. This suggests that under appropriate enzymatic or catalytic conditions, the butyryl group from this compound could potentially be transferred.
Transformations Involving Alcohol Substrates
Alcohols are versatile substrates in organic synthesis, and their transformation is a key focus. N-hydroxyphthalimide (NHPI), the parent compound of the ester , is a well-known catalyst for the aerobic oxidation of alcohols to carbonyl compounds, often in the presence of a co-catalyst like a cobalt species. This suggests a potential role for the phthalimide moiety in reactions involving alcohols.
Furthermore, a deoxyamination methodology allows for the conversion of both activated and unactivated alcohols to phthalimide and amine derivatives using N-haloimides and triphenylphosphine. researchgate.net This reaction proceeds at room temperature and offers a route to C-N bond formation from alcohols. researchgate.net While this specific protocol uses N-haloimides, it demonstrates the synthetic potential of the phthalimide system in transformations of alcohol substrates.
Engagement with Nitrogen-Containing Heterocycles (e.g., Quinolines, Imidazo[1,2-a]pyridines)
The utility of this compound extends to its potential role as a precursor for butyryl radicals in C-H functionalization reactions of nitrogen-containing heterocycles. While direct reactions involving this compound with quinolines and imidazo[1,2-a]pyridines are not extensively detailed, the reactivity of the broader class of N-(acyloxy)phthalimides provides a strong basis for this application. acs.org These N-hydroxyphthalimide (NHPI) esters are recognized as effective radical precursors that, under photochemical conditions, can undergo a reductive decarboxylative fragmentation. beilstein-journals.org This process generates a carbon-centered radical—in this case, a butyryl radical—which can then engage in radical aromatic substitution with heteroarenes. acs.org
The functionalization of valuable heterocyclic scaffolds like imidazo[1,2-a]pyridines and quinolines via radical reactions is a significant strategy for creating derivatives. rsc.orgnih.govnih.gov Photocatalytic methods are particularly mild and effective for these transformations. acs.org For instance, the C-H amination of heteroarenes has been successfully achieved at room temperature using visible light photocatalysis and N-acyloxyphthalimides as radical precursors. acs.org This established reactivity suggests a viable pathway for the C-H butyrylation of quinolines and imidazo[1,2-a]pyridines using this compound under similar photocatalytic conditions, offering a direct method to introduce alkyl fragments onto these important heterocyclic cores.
Derivatization of Cyclopropanols and Homoenolates
Information regarding the direct application of this compound for the derivatization of cyclopropanols and homoenolates is not available in the surveyed literature.
Design and Implementation of Multicomponent Reaction Strategies
Synthesis of Oxime Esters via Triple Component Coupling
A significant application of this compound is its use as a key component in a visible-light-mediated, one-pot, three-component synthesis of oxime esters. nih.govrsc.org This method offers an efficient and practical approach, minimizing waste and operational complexity compared to traditional two-step procedures. nih.govrsc.org The reaction combines an aldehyde, an aniline (B41778), and an N-hydroxyphthalimide (NHPI) ester, such as this compound, in the presence of Eosin (B541160) Y as a photocatalyst. nih.govrsc.org
The process is initiated by selecting the appropriate aldehyde, aniline, and NHPI ester as substrates. nih.gov For example, benzaldehyde, aniline, and this compound were used as model substrates to optimize the reaction. nih.govrsc.org The reaction proceeds smoothly under mild conditions, employing blue LED irradiation at room temperature. nih.gov This methodology demonstrates broad substrate tolerance, successfully accommodating various aldehydes and other NHPI esters derived from both aromatic and aliphatic carboxylic acids. nih.govrsc.org Notably, a gram-scale synthesis using benzaldehyde, aniline, and this compound yielded the target oxime ester in 83% yield, highlighting the practical utility of this approach. nih.govrsc.org
Table 1: Substrate Scope for the Three-Component Synthesis of Oxime Esters *
| Aldehyde Substrate | NHPI Ester Substrate | Product | Yield (%) |
| Benzaldehyde | This compound | (E)-benzaldehyde O-butyryloxime | 92 |
| 4-Methylbenzaldehyde | This compound | (E)-4-methylbenzaldehyde O-butyryloxime | 95 |
| 4-Methoxybenzaldehyde | This compound | (E)-4-methoxybenzaldehyde O-butyryloxime | 96 |
| 4-Chlorobenzaldehyde | This compound | (E)-4-chlorobenzaldehyde O-butyryloxime | 94 |
| 2-Naphthaldehyde | This compound | (E)-2-naphthaldehyde O-butyryloxime | 95 |
| Benzaldehyde | 1,3-dioxoisoindolin-2-yl 2-phenylacetate | (E)-benzaldehyde O-(2-phenylacetyl)oxime | 93 |
| Benzaldehyde | 1,3-dioxoisoindolin-2-yl undecanoate | (E)-benzaldehyde O-undecanoyloxime | 92 |
*Reaction Conditions: Aldehyde (1.0 mmol), aniline (1.0 mmol), NHPI ester (1.2 mmol), Eosin Y (0.03 mmol), in MeCN (2 mL) under blue LEDs for 16 h. Yields are for the isolated product. Data sourced from a 2023 study on visible-light-mediated oxime ester synthesis. nih.gov
Development of Cascade and Domino Reaction Sequences
The visible-light-mediated three-component synthesis of oxime esters from an aldehyde, an aniline, and this compound exemplifies a sophisticated cascade reaction sequence. nih.gov This one-pot process involves several sequential bond-forming and bond-breaking events that proceed without the isolation of intermediates. nih.govrsc.org
The proposed mechanism for this cascade is initiated by a photocatalytic cycle. nih.govrsc.org A plausible reaction pathway is as follows:
Imine Formation: The reaction begins with the condensation of the aldehyde and aniline substrates to form an imine in situ. nih.govrsc.org Control experiments confirmed that this step proceeds readily. nih.govrsc.org
Photocatalytic Radical Generation: The photocatalyst, Eosin Y, absorbs visible light from the blue LEDs and enters an excited state. nih.govrsc.org The excited photocatalyst then transfers an electron to the this compound (the NHPI ester). nih.govrsc.org
Decarboxylative Fragmentation: The resulting radical anion of the NHPI ester undergoes fragmentation, releasing a phthalimide anion and generating a butyryl radical (a type of carboxylic radical). nih.govrsc.org The radical nature of the pathway was confirmed by experiments where the addition of a radical scavenger, TEMPO, inhibited the formation of the product. nih.govrsc.org
Radical Addition and Coupling: The newly formed butyryl radical adds to the carbon of the imine, which serves as the radical acceptor. This addition forms a new carbon-centered radical intermediate. nih.govrsc.org
Oxidation and Product Formation: This radical intermediate is then oxidized in a single electron transfer (SET) step, regenerating the ground-state photocatalyst to close the catalytic cycle and forming an imine-like cation. rsc.org This cation subsequently rearranges to yield the final, stable oxime ester product. nih.govrsc.org
This domino sequence, driven by visible light, efficiently constructs complex oxime ester molecules from simple precursors in a single operational step, showcasing an elegant application of cascade reaction principles in modern organic synthesis. nih.gov
Advanced Spectroscopic Characterization and Structural Analysis for Research Purposes
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1,3-Dioxoisoindolin-2-yl butyrate (B1204436) and gaining mechanistic insights into its reactions. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 1,3-Dioxoisoindolin-2-yl butyrate is expected to show distinct signals for the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the butyrate chain. The aromatic protons typically appear as a complex multiplet in the downfield region (around 7.7-7.9 ppm), characteristic of the AA'BB' spin system of the phthalimide ring. The aliphatic protons of the butyrate moiety would present as follows: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and a triplet for the methylene group attached to the carbonyl. The integration of these signals confirms the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom. For the analogous compound, N-butylphthalimide, characteristic peaks are observed for the carbonyl carbons of the phthalimide group at approximately 167 ppm. The aromatic carbons of the phthalimide ring show signals in the range of 123-134 ppm. The aliphatic carbons of the butyl chain appear in the upfield region, with the methylene carbon attached to the nitrogen at around 37 ppm, and the other methylene and methyl carbons at lower chemical shifts. chemicalbook.com Similar chemical shifts would be expected for this compound.
By monitoring changes in these NMR spectra over the course of a reaction, such as shifts in peak positions or the appearance of new signals, researchers can track the formation of intermediates and products, thus providing valuable mechanistic insights.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phthalimide Aromatic C-H | 7.7 - 7.9 (m) | 123 - 134 |
| Phthalimide Carbonyl C=O | - | ~167 |
| Butyrate α-CH₂ | Triplet | ~35 |
| Butyrate β-CH₂ | Sextet | ~18 |
| Butyrate γ-CH₃ | Triplet | ~13 |
Utilization of Mass Spectrometry for Reaction Monitoring and Intermediate Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to identify reaction intermediates. Electron ionization (EI) and electrospray ionization (ESI) are common techniques employed.
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum provide structural information. Common fragmentation pathways for N-acylphthalimides involve cleavage of the N-C bond and the C-C bonds of the acyl chain. For instance, in related phthalate metabolites, characteristic fragment ions are observed that can help in identifying the core phthalimide structure and the nature of the side chain. nih.gov Diagnostic fragment ions for phthalate structures include the deprotonated benzoate ion ([C₆H₅COO]⁻) at m/z 121.0295 and the deprotonated o-phthalic anhydride (B1165640) ion ([C₆H₃C₂O₃]⁻) at m/z 147.0088. nih.gov
During a chemical reaction, MS can be used to monitor the disappearance of the starting material and the appearance of products and any transient intermediates. By coupling a mass spectrometer to a liquid chromatograph (LC-MS), complex reaction mixtures can be separated and their components identified, providing a detailed picture of the reaction progress.
Table 2: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | m/z |
|---|---|---|
| [M]+ | Molecular Ion | 219.08 |
| [M-C₄H₇O]+ | Phthalimide radical cation | 148.04 |
| [C₈H₄O₂N]+ | Phthalimidyl cation | 146.02 |
| [C₄H₇O]+ | Butyryl cation | 71.05 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Intermediates
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are invaluable for identifying functional groups and studying changes in bonding during a reaction.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the phthalimide group, typically found in the region of 1700-1780 cm⁻¹. The asymmetric and symmetric stretching vibrations of the imide carbonyls often result in two distinct bands. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyrate group are observed just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the carbonyl stretches are also visible in the Raman spectrum, non-polar bonds, such as the C-C bonds of the aromatic ring, often produce strong Raman signals. The symmetric breathing mode of the phthalimide ring is a characteristic Raman band.
By monitoring the vibrational spectra during a reaction, the formation and disappearance of specific bonds can be tracked. For example, the appearance of new vibrational bands could indicate the formation of a reaction intermediate with a different bonding arrangement.
Table 3: Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | **Expected IR Frequency (cm⁻¹) ** | **Expected Raman Frequency (cm⁻¹) ** |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| C=O Stretch (asymmetric) | ~1770 | Weak |
| C=O Stretch (symmetric) | ~1710 | Strong |
| Aromatic Ring Stretch | 1450 - 1600 | 1450 - 1600 |
X-ray Crystallography of Key Reaction Intermediates and Stable Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.org By obtaining a suitable crystal of this compound or a stable derivative or reaction intermediate, its precise molecular geometry, including bond lengths, bond angles, and conformation, can be determined.
This technique provides unambiguous proof of structure and can reveal subtle stereochemical details that are difficult to ascertain by other methods. For related N-substituted phthalimides, X-ray crystallography has been used to confirm the planar nature of the phthalimide ring and to determine the orientation of the substituent group. researchgate.neteurjchem.com The crystal packing can also be analyzed to understand intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the reactivity of the compound in the solid state.
Table 4: Representative Crystallographic Parameters for a Related N-Acylphthalimide
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.916 |
| b (Å) | 9.706 |
| c (Å) | 17.738 |
| β (°) | 89.74 |
| Volume (ų) | 1531.9 |
Data for N'-Acetyl-N'-phenyl-2-naphthohydrazide as a representative example. researchgate.net
Specialized Spectroscopic Techniques for Photochemical Reaction Monitoring
Photochemical reactions of N-substituted phthalimides are of significant interest, and specialized time-resolved spectroscopic techniques are employed to monitor these fast processes.
Time-Resolved UV-Vis Spectroscopy: This technique allows for the detection and characterization of transient species, such as excited states and radical ions, that are formed upon photoexcitation. By using laser pulses to initiate the reaction and a probe beam to record the absorption spectrum at different time delays, the kinetics of the formation and decay of these intermediates can be determined. Studies on related N-phthaloyl compounds have utilized this method to investigate photoinduced electron transfer processes. nih.govrsc.org
Time-Resolved Infrared (TRIR) and Raman Spectroscopy: These techniques provide structural information about short-lived intermediates. TRIR can monitor changes in the vibrational modes of the molecule as it proceeds through its excited state and subsequent reactions. For example, a shift in the carbonyl stretching frequency can indicate a change in the electronic distribution in the excited state. Time-resolved IR spectroscopy has been used to show that the photo-induced CO₂ release from N-phthaloylglycine occurs on the microsecond timescale from the triplet state. rsc.org
These advanced spectroscopic methods, when used in combination, provide a powerful toolkit for the in-depth characterization of this compound and the elucidation of its reaction mechanisms.
Computational Chemistry and Theoretical Reactivity Studies of 1,3 Dioxoisoindolin 2 Yl Butyrate
Density Functional Theory (DFT) Calculations for Reaction Pathway Mapping
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to predict molecular geometries, vibrational frequencies, and energies, which are fundamental to mapping reaction pathways. For 1,3-Dioxoisoindolin-2-yl butyrate (B1204436), DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), would be the first step in a theoretical investigation. uomustansiriyah.edu.iqresearchgate.net
The initial process involves the geometric optimization of the molecule to find its lowest energy conformation. From this optimized structure, key electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com
Table 1: Exemplary DFT-Calculated Electronic Properties for 1,3-Dioxoisoindolin-2-yl Butyrate
| Parameter | Value (Hartree) | Value (eV) | Description |
| HOMO Energy | -0.258 | -7.02 | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -0.045 | -1.22 | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 0.213 | 5.80 | A measure of chemical reactivity and kinetic stability. |
Note: These values are hypothetical and representative of typical results for similar phthalimide (B116566) derivatives, calculated at the B3LYP/6-31G(d) level of theory.
Molecular Dynamics (MD) Simulations of Reactant-Catalyst Systems
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. youtube.com While DFT provides static electronic structure information, MD simulates the time evolution of a system, offering insights into its dynamic behavior, conformational changes, and interactions with other molecules, such as a catalyst or solvent. youtube.comyoutube.com
For this compound, an MD simulation would typically involve placing the molecule in a simulation box with a chosen solvent (e.g., water) and, if applicable, a catalyst. The interactions between atoms are described by a force field (e.g., AMBER, CHARMM). The simulation calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities over time, typically on the scale of nanoseconds to microseconds. youtube.com
MD simulations are particularly valuable for studying how a catalyst might interact with the phthalimide or butyrate moieties. For instance, in a study of a catalyzed hydrolysis reaction, MD could reveal the preferred binding orientation of the catalyst, the role of specific solvent molecules in stabilizing the transition state, and the conformational flexibility of the butyrate chain. Such simulations have been effectively used to study the interaction of phthalimide derivatives with biological targets like enzymes, providing detailed information on binding affinity and the stability of the ligand-protein complex. nih.gov
Development of Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are regression models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to find a mathematical equation that relates these descriptors to an observed reactivity parameter (e.g., reaction rate constant). researchgate.netmdpi.com
To develop a QSRR model for a series of N-acylphthalimides including this compound, one would first synthesize or computationally model a diverse set of analogues with varying acyl chain lengths and substitutions. For each analogue, a range of descriptors would be calculated, including:
Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.
Topological descriptors: Molecular connectivity indices, shape indices.
Steric descriptors: Molecular volume, surface area.
These descriptors would then be correlated with an experimentally measured or DFT-calculated reactivity metric, such as the activation energy for a specific reaction. QSRR studies on other classes of organic compounds have successfully predicted properties like chromatographic retention times, which are related to intermolecular interactions and thus provide a basis for predicting reactivity. researchgate.neteijppr.com A successful QSRR model could then be used to predict the reactivity of new, unsynthesized phthalimide derivatives, accelerating the discovery of compounds with desired properties.
Theoretical Prediction of Novel Reactivity Modes and Selectivity Trends
Computational chemistry allows for the exploration of reaction mechanisms and the prediction of reactivity that may not be intuitive or easily accessible through experimentation alone. For this compound, theoretical methods can be used to predict novel reactivity modes. For example, by analyzing the molecular electrostatic potential (MEP) map, which illustrates the charge distribution on the molecule's surface, one can identify sites susceptible to electrophilic or nucleophilic attack. scirp.org
The red regions on an MEP map indicate negative electrostatic potential (electron-rich), which are likely sites for electrophilic attack, while blue regions indicate positive potential (electron-poor) and are targets for nucleophiles. scirp.org For this compound, the carbonyl oxygen atoms of the phthalimide group would be expected to be strong nucleophilic sites, while the carbonyl carbon atoms would be electrophilic.
Furthermore, computational models can predict selectivity trends. For instance, in a reaction with multiple possible outcomes (e.g., chemoselectivity or regioselectivity), DFT calculations can determine the activation energies for each competing pathway. The pathway with the lowest activation energy will be the kinetically favored one. This approach has been used to explain and predict the outcomes of complex organic reactions. researchgate.net
Elucidation of Electronic Structures and Radical Stabilization Energies
A detailed understanding of the electronic structure is fundamental to explaining a molecule's reactivity. For this compound, this involves analyzing the distribution of electrons in its molecular orbitals and the nature of its chemical bonds. Natural Bond Orbital (NBO) analysis is a common computational technique used for this purpose. It provides information on atomic charges, hybridization, and the delocalization of electron density through hyperconjugative interactions.
The stability of radical species is another important aspect of reactivity, particularly in reactions that proceed via radical mechanisms. The Radical Stabilization Energy (RSE) is the energy difference between a substituted radical and an unsubstituted reference radical. It quantifies the stabilizing or destabilizing effect of a substituent. Radicals are generally stabilized by electron-donating groups and through resonance. youtube.com
For a radical formed on the butyrate chain of this compound, the phthalimide group's influence on its stability would be of interest. The RSE could be calculated using DFT by comparing the energy of the phthalimido-substituted radical with a simple alkyl radical. This would provide insight into the feasibility of radical reactions involving this compound.
Systematic Derivatization and Analog Development from 1,3 Dioxoisoindolin 2 Yl Butyrate
Impact of Structural Modifications on Reaction Efficacy and Selectivity
Structural modifications to N-acyloxyphthalimides, such as 1,3-dioxoisoindolin-2-yl butyrate (B1204436), have a profound impact on their reactivity, particularly in radical-based cross-coupling reactions. researchgate.net These compounds have emerged as effective precursors for generating alkyl radicals under mild conditions, suitable for the C-H functionalization of various heterocycles. researchgate.net
The efficacy of these reactions is influenced by several factors, including the stability of the generated radical and the redox properties of the N-acyloxyphthalimide ester. For instance, in photoredox-driven radical cross-coupling, single electron transfer to the N-hydroxyphthalimide (NHPI) ester initiates a reductive fragmentation. researchgate.net This process results in the extrusion of carbon dioxide and the formation of a carbon-centered radical. researchgate.net The nature of the alkyl group (derived from the butyryl chain in the parent compound) is a critical determinant of the subsequent reaction's success and selectivity.
Synthesis and Reactivity of Corresponding Hydroxylamine (B1172632) Derivatives
The corresponding hydroxylamine derivative of the title compound is N-hydroxyphthalimide (NHPI). wikipedia.org NHPI is a foundational reagent in organic chemistry and serves as the direct precursor to 1,3-dioxoisoindolin-2-yl butyrate through O-acylation. chemmethod.comnih.gov
Synthesis of N-Hydroxyphthalimide (NHPI)
Several methods exist for the synthesis of NHPI. A common laboratory preparation involves the condensation of phthalic anhydride (B1165640) with hydroxylamine hydrochloride. wikipedia.orgtandfonline.com This reaction is often carried out in the presence of a base like pyridine (B92270) or sodium carbonate. wikipedia.orgtandfonline.com Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. tandfonline.com For example, irradiating phthalic anhydride and hydroxylamine hydrochloride in pyridine can produce NHPI in 81% yield. wikipedia.org
Reactivity of N-Hydroxyphthalimide
NHPI exhibits versatile reactivity. It is widely used as a catalyst for the radical oxidation of various organic compounds. tandfonline.com The key to its reactivity is the formation of the phthalimide-N-oxyl (PINO) radical, a highly reactive species that can trigger reactions through hydrogen or electron abstraction. nih.gov This property makes NHPI systems effective for the aerobic oxidation of hydrocarbons. nih.gov
Furthermore, NHPI is a crucial component in the Mitsunobu reaction and is used to generate N-alkoxyphthalimides. chemmethod.comnih.gov Its esters, like this compound, are renowned as redox-active esters, which are valuable in generating alkyl radicals for cross-coupling reactions upon decarboxylation. researchgate.netresearchgate.net
Investigating the Electronic and Steric Effects of Phthalimide (B116566) Ring Substituents
The electronic and steric nature of substituents on the phthalimide ring significantly modulates the reactivity of N-acyloxyphthalimide derivatives. These effects alter the electron density of the aromatic system and can influence the stability of intermediates and transition states. stpeters.co.inlibretexts.org
Electronic Effects
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density of the phthalimide ring through inductive or resonance effects. stpeters.co.inlibretexts.org This can enhance the nucleophilicity of the carbonyl groups and potentially affect the redox potential of the N-O bond. In some contexts, EDGs show minimal impact on reactivity compared to EWGs. acs.org
The position of the substituent also matters. Studies on substituted N-[(trimethylsilyl)methyl]phthalimides showed that reactivity increased as the substituent's distance from the carbonyl group grew. acs.org
| Substituent (R in C₆H₅R) | Character | Relative Rate of Nitration | Reference |
|---|---|---|---|
| -OH | Strongly Activating (EDG) | 1,000 | lumenlearning.com |
| -CH₃ | Activating (EDG) | 25 | lumenlearning.com |
| -H | Reference | 1 | lumenlearning.com |
| -Cl | Deactivating (EWG) | 0.033 | lumenlearning.com |
| -NO₂ | Strongly Deactivating (EWG) | 6 x 10⁻⁸ | lumenlearning.com |
Steric Effects
Steric hindrance, which relates to the physical size of the substituent, primarily affects the accessibility of the reactive centers. libretexts.org Bulky substituents near the imide functionality can hinder the approach of reactants. For example, in electrophilic aromatic substitution, bulky groups like tert-butyl reduce the rate of reaction at the adjacent ortho positions. libretexts.orglibretexts.org This principle applies to reactions involving the phthalimide ring itself, where large substituents can influence regioselectivity by blocking certain sites. acs.org
Alterations of the Butyryl Chain and their Influence on Chemical Properties and Reactivity
Modifying the butyryl chain of this compound directly alters the structure of the alkyl radical generated upon decarboxylation. This has significant consequences for the compound's chemical properties and the outcome of subsequent reactions. The structure of the acyl chain can influence reaction yields, the stability of intermediates, and the physical properties of the molecule.
Influence on Radical Stability and Reactivity
The type of alkyl radical (primary, secondary, or tertiary) formed from the N-acyloxyphthalimide ester is determined by the structure of the acyl chain.
Primary Alkyl Chains (e.g., from butyric acid): Lead to primary alkyl radicals.
Branched Chains (e.g., from isobutyric acid): Lead to more stable secondary or tertiary radicals.
The increased stability of tertiary and secondary radicals often leads to higher yields and greater selectivity in cross-coupling reactions. acs.org For instance, photocatalytic reactions involving tertiary N-(acyloxy)phthalimides have been shown to proceed in good yield. acs.org
Influence on Physical Properties
The length and branching of the acyl chain also affect the molecule's physical properties, such as solubility and melting point. In studies of other lipid-like molecules, the length and asymmetry of acyl chains were found to significantly influence thermodynamic parameters and phase transitions. nih.gov While not directly studying N-acyloxyphthalimides, these findings suggest that altering the butyryl chain to longer, shorter, or more complex structures would predictably change the physical characteristics of the compound.
| Carboxylic Acid Precursor | Resulting Radical Type | General Reactivity Trend | Reference |
|---|---|---|---|
| Butyric Acid | Primary (n-propyl) | Standard reactivity | researchgate.net |
| Isobutyric Acid | Secondary (isopropyl) | Often improved yields due to radical stability | acs.org |
| Pivalic Acid | Tertiary (tert-butyl) | Generally high reactivity and good yields | acs.org |
Emerging Research Frontiers and Future Directions
Expansion of Substrate Scope and Demonstration of Reaction Generality
Research into 1,3-dioxoisoindolin-2-yl butyrate (B1204436) and its analogs, broadly classified as N-acyloxyphthalimides, has revealed their significant potential as radical precursors under mild conditions. beilstein-journals.org The N-O bond in these compounds is relatively weak and can be cleaved through single electron transfer (SET) processes, which can be initiated by thermal, photochemical, or electrochemical methods. beilstein-journals.org This reactivity has opened up new avenues for carbon-carbon and carbon-heteroatom bond formation. researchgate.net
A key area of development has been the use of visible-light photocatalysis to generate radicals from N-acyloxyphthalimides. nih.govnih.govacs.org For instance, tertiary radicals generated from the corresponding N-acyloxyphthalimide derivatives have been shown to couple effectively with a variety of electron-deficient alkenes and undergo substitution reactions with allylic and vinylic halides. nih.govacs.org These photocatalytic reactions often exhibit higher yields compared to analogous transformations using N-phthalimidoyl oxalates. nih.gov The versatility of this approach is demonstrated by the wide range of compatible substrates, including arenes and heteroarenes for C-H amination reactions. nih.govacs.org
The scope of these reactions has been further expanded through the development of dual decarboxylative coupling reactions. For example, a ruthenium-based photoredox catalyst, in conjunction with 1,4-diazabicyclo[2.2.2]octane (DABCO), has been used to efficiently catalyze the coupling of N-(acyloxy)phthalimides with alkenyl carboxylic acids. rsc.org This method allows for the use of a variety of secondary, tertiary, and quaternary aliphatic carboxylic acids, as well as α-amino acids, as substrates. rsc.org
The following table summarizes the scope of substrates investigated in photocatalytic reactions involving N-acyloxyphthalimides.
| Radical Precursor | Reactant | Catalyst/Conditions | Product Type | Reference |
| Tertiary N-acyloxyphthalimides | Electron-deficient alkenes | Ru(bpy)3(PF6)2, visible light | Quaternary carbon centers | nih.govacs.org |
| Tertiary N-acyloxyphthalimides | Allylic/vinylic halides | Ru(bpy)3(PF6)2, visible light | Allylated/vinylated compounds | nih.govacs.org |
| N-Acyloxyphthalimides | Arenes/Heteroarenes | Ir(ppy)3, visible light | Aminated arenes/heteroarenes | nih.govacs.org |
| N-(Acyloxy)phthalimides | Alkenyl carboxylic acids | Ru(II) complex, DABCO, visible light | Alkylated styrenes | rsc.org |
Implementation of Continuous Flow Chemistry Methodologies
The application of continuous flow chemistry to reactions involving 1,3-dioxoisoindolin-2-yl butyrate is a promising but currently underexplored area. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. rsc.org
While specific examples utilizing this compound in flow systems are not yet prevalent in the literature, the successful implementation of continuous flow for the synthesis of various heterocyclic compounds, including indoles and isoindolinones, suggests its applicability. rsc.orgresearchgate.net For example, multi-step continuous flow syntheses have been developed for complex molecules like linezolid, demonstrating the capability of this technology to handle sequential transformations without intermediate purification. acs.org
Given the often-transient nature of the radical intermediates generated from N-acyloxyphthalimides, continuous flow processing could offer significant benefits by allowing for their immediate in-situ reaction, potentially minimizing side reactions and improving yields. Future research in this area could focus on adapting the known photochemical and thermal reactions of this compound to flow reactor setups.
Exploration of Bio-inspired Catalysis and Enzymatic Approaches
The intersection of biocatalysis with the chemistry of this compound represents another nascent yet potentially fruitful research direction. Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions, making them attractive catalysts for organic synthesis. nih.gov
While direct enzymatic reactions involving this compound have not been extensively reported, the broader field of biocatalysis provides a conceptual framework for future exploration. For instance, lipases are known to catalyze the acylation and deacylation of a wide range of substrates and could potentially be employed in the synthesis or modification of N-acyloxyphthalimides. nih.gov The Gabriel synthesis, a classical method for preparing primary amines from phthalimides, has been adapted for the synthesis of amino acids, suggesting that enzymatic variants of this reaction could be developed. youtube.comyoutube.com
Furthermore, the creation of artificial metalloenzymes or the engineering of existing enzymes could lead to novel biocatalysts capable of mediating the radical reactions of this compound with high enantioselectivity. This bio-inspired approach could provide a sustainable and efficient alternative to traditional chemical catalysts.
Development of Novel Materials through Chemical Modifications and Polymerization
The phthalimide (B116566) moiety present in this compound is a versatile building block for the development of novel materials with tailored properties. The functionalization and polymerization of phthalimide-containing monomers are active areas of research. nih.gov
Recent studies have demonstrated the synthesis of polymers of intrinsic microporosity (PIMs) containing aryl-phthalimide groups. rsc.org These polymers exhibit high surface areas and are promising candidates for gas separation membranes. rsc.org The properties of these materials can be tuned by modifying the substituents on the phthalimide ring. rsc.org
Furthermore, the asymmetric polymerization of phthalimide-based monomers has been achieved using chiral catalysts, leading to the formation of optically active polymers with helical structures. rsc.org These materials have potential applications in chiral recognition and catalysis. The synthesis of p-(N-phthalimido)methylstyrene and its subsequent polymerization and copolymerization have also been reported, yielding polymers with spectral properties similar to those obtained through chemical modification of existing polymers. acs.org
The reactivity of the butyrate group in this compound could also be exploited for post-polymerization modification, allowing for the introduction of further functionality onto a polymer backbone. This approach could lead to the development of a wide range of functional materials with applications in electronics, sensing, and biomedicine.
Q & A
Basic: What is the role of 1,3-dioxoisoindolin-2-yl butyrate in visible-light-mediated multicomponent reactions?
Answer:
this compound functions as an N-hydroxyphthalimide (NHPI) ester, serving as a radical precursor in photoredox catalysis. Under blue LED irradiation with eosin Y as a photocatalyst, it facilitates the synthesis of oxime esters via a radical-polar crossover mechanism. This involves the generation of acyl radicals from the NHPI ester, which subsequently react with aldehydes and aryl amines to form target products (e.g., 83% yield in gram-scale reactions). The electron-deficient nature of the phthalimide moiety enhances radical stabilization .
Advanced: How can reaction conditions be systematically optimized for oxime ester synthesis using this compound?
Answer:
Optimization involves:
- Catalyst loading : 3 mol% eosin Y maximizes yield (92%) without over-crowding the reaction environment .
- Stoichiometry : 1.2 equivalents of this compound ensures excess radical precursor for efficient coupling .
- Solvent selection : Acetonitrile (MeCN) is ideal due to its polarity and compatibility with visible-light absorption .
- Light source : Blue LEDs (450–480 nm) match the absorption spectrum of eosin Y .
Methodological approach : Use design of experiments (DoE) to evaluate interactions between variables and validate robustness via kinetic profiling .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- X-ray crystallography : SHELXL and ORTEP-3 enable precise determination of molecular geometry and crystal packing (e.g., dihedral angles between aromatic rings) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O/N hydrogen bonds) to explain crystallization behavior .
- NMR spectroscopy : Confirms regioselectivity and purity in synthetic intermediates .
Advanced: How can researchers resolve contradictions in reaction yields during scale-up of multicomponent reactions?
Answer:
- Mass transfer limitations : Use high-throughput screening to identify optimal stirring rates and reactor geometries .
- Light penetration : Employ flow reactors or segmented batch systems to enhance photon efficiency in large-scale setups .
- Purification challenges : Optimize chromatography conditions (e.g., gradient elution) or employ crystallization strategies guided by Hirshfeld surface data .
Advanced: What computational strategies support mechanistic studies of this compound in radical reactions?
Answer:
- Density Functional Theory (DFT) : Models transition states to elucidate radical initiation and propagation steps .
- Mulliken charge analysis : Predicts electrophilic/nucleophilic sites on the phthalimide core, guiding substrate scope expansion .
- Radical trapping experiments : Validate computational findings using TEMPO or BHT to intercept intermediates .
Basic: How does the electronic structure of this compound influence its reactivity?
Answer:
The electron-withdrawing phthalimide group lowers the LUMO energy of the ester, facilitating single-electron reduction by photoexcited eosin Y. This generates acyl radicals, which participate in C–N bond formation with imine intermediates derived from aldehydes and amines .
Advanced: What strategies are recommended for crystallographic refinement of this compound derivatives?
Answer:
- Software tools : SHELXL for small-molecule refinement and WinGX for data integration and validation .
- Twinned data handling : Use the TWINROTMAT algorithm in SHELXL to resolve overlapping reflections in challenging crystals .
- Hydrogen bonding analysis : Apply graph-set theory to classify interactions (e.g., R²₂(8) motifs) and predict crystal packing .
Basic: What safety considerations are critical when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
